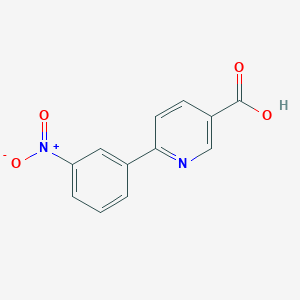

6-(3-Nitrophenyl)nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(3-nitrophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-4-5-11(13-7-9)8-2-1-3-10(6-8)14(17)18/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSABSMZRFLSDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603152 | |

| Record name | 6-(3-Nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887976-00-3 | |

| Record name | 6-(3-Nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Analytical Characterization of 6 3 Nitrophenyl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and connectivity of atomic nuclei, a detailed molecular picture can be constructed.

The ¹H NMR spectrum of 6-(3-nitrophenyl)nicotinic acid is predicted to exhibit a series of distinct signals corresponding to the protons on the pyridine (B92270) and nitrophenyl rings, as well as the carboxylic acid proton. The electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine ring will significantly influence the chemical shifts, causing the aromatic protons to resonate at lower fields (higher ppm values).

The protons of the 3-nitrophenyl group are expected to show complex splitting patterns. Specifically, the proton ortho to the nitro group would be the most deshielded. The protons on the nicotinic acid ring will also have characteristic shifts and couplings. For instance, the proton at the 2-position of the pyridine ring is anticipated to be a singlet, while the protons at the 4 and 5-positions would likely appear as doublets or multiplets due to coupling with each other. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield position, typically above 10 ppm, and its exact position can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | br s |

| Pyridine H-2 | ~9.1 | s |

| Pyridine H-4 | ~8.8 | d |

| Pyridine H-5 | ~7.6 | d |

| Nitrophenyl H-2' | ~8.5 | t |

| Nitrophenyl H-4' | ~8.3 | d |

| Nitrophenyl H-5' | ~7.7 | t |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'br s' denotes broad singlet.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound will be influenced by the attached functional groups. The carboxylic acid carbonyl carbon is expected to have the highest chemical shift, typically in the range of 165-175 ppm. The carbons of the aromatic rings will appear in the region of 120-150 ppm. The carbon atom attached to the nitro group (C-3') will be significantly deshielded. Similarly, the carbon atoms in the pyridine ring will have distinct chemical shifts due to the influence of the nitrogen atom and the substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~168 |

| Pyridine C-2 | ~152 |

| Pyridine C-3 | ~128 |

| Pyridine C-4 | ~140 |

| Pyridine C-5 | ~122 |

| Pyridine C-6 | ~155 |

| Nitrophenyl C-1' | ~138 |

| Nitrophenyl C-2' | ~124 |

| Nitrophenyl C-3' | ~148 |

| Nitrophenyl C-4' | ~123 |

| Nitrophenyl C-5' | ~130 |

Note: These are predicted values based on analogous structures and may vary.

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons within the pyridine and nitrophenyl rings.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the different fragments of the molecule, such as the linkage between the phenyl and pyridine rings.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to its key functional groups.

Carboxyl Group (-COOH): A broad O-H stretching band is expected in the IR spectrum in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give rise to a strong absorption band around 1700-1725 cm⁻¹.

Nitro Group (-NO₂): The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically appearing in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹. These are generally strong bands in the IR spectrum.

Pyridine Ring: The pyridine ring will show a series of characteristic C-H and C=C/C=N stretching and bending vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| Carboxyl (-COOH) | O-H stretch | 2500-3300 | Strong, Broad | Weak |

| Carboxyl (C=O) | C=O stretch | 1700-1725 | Strong | Medium |

| Nitro (-NO₂) | Asymmetric stretch | 1500-1560 | Strong | Medium |

| Nitro (-NO₂) | Symmetric stretch | 1335-1385 | Strong | Strong |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium | Strong |

To gain a deeper understanding of the vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) can be performed. By calculating the vibrational frequencies and intensities computationally, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with the experimental IR and Raman spectra. This correlation allows for a more precise assignment of the observed vibrational bands to specific atomic motions within the molecule. For instance, DFT calculations can help to distinguish between the various C=C and C=N stretching modes of the pyridine and phenyl rings, which often overlap in the experimental spectra. nih.gov Discrepancies between the experimental and calculated spectra can often be reconciled by applying a scaling factor to the calculated frequencies to account for the approximations inherent in the theoretical methods.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. The following sections detail the expected mass spectrometric behavior of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The exact mass of this compound is calculated based on its chemical formula, C₁₂H₈N₂O₄.

Table 1: Calculated Exact Mass of this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₈N₂O₄ |

| Monoisotopic Mass | 244.0484 u |

| Calculated m/z [M+H]⁺ | 245.0557 u |

| Calculated m/z [M-H]⁻ | 243.0415 u |

Note: These values are calculated and serve as a reference for experimental determination.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is unique to the molecule's structure and can be used for its identification. While no specific experimental fragmentation data for this compound is publicly available, a probable fragmentation pattern can be predicted based on the known fragmentation of nicotinic acid and nitroaromatic compounds. myfoodresearch.comnist.gov

Upon electron ionization, the molecular ion peak [M]⁺ at m/z 244 would be expected. Key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 227, arising from the carboxylic acid group.

Loss of a carboxyl group (•COOH): This would lead to a fragment at m/z 199.

Loss of a nitro group (•NO₂): This would produce a significant fragment ion at m/z 198.

Cleavage of the bond between the two aromatic rings: This could result in fragments corresponding to the nitrophenyl cation (m/z 122) and the nicotinic acid radical cation (m/z 122).

Decarboxylation followed by loss of NO₂: This would lead to a fragment at m/z 153.

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| Proposed Fragment | m/z (nominal) |

| [M]⁺ | 244 |

| [M - OH]⁺ | 227 |

| [M - COOH]⁺ | 199 |

| [M - NO₂]⁺ | 198 |

| [C₆H₄NO₂]⁺ | 122 |

| [C₆H₄NO₂]⁺ | 122 |

| [M - COOH - NO₂]⁺ | 153 |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to be influenced by the electronic systems of both the pyridine and the nitrophenyl rings.

Nicotinic acid itself exhibits absorption maxima around 262 nm. omicsonline.org The introduction of the 3-nitrophenyl group, a strong chromophore, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially introduce new absorption bands. Nitrobenzene (B124822), for instance, has a characteristic absorption band around 268 nm. The conjugation between the two aromatic rings in this compound would likely result in a more complex spectrum with absorptions at longer wavelengths compared to the individual components.

Table 3: Estimated UV-Vis Absorption Maxima for this compound

| Chromophore | Estimated λmax (nm) | Type of Transition |

| Pyridine ring | ~260-270 | π → π |

| Nitrophenyl group | ~270-280 | π → π |

| Conjugated System | ~300-340 | π → π* |

Note: These are estimated values. The actual absorption maxima and their intensities would be dependent on the solvent used.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating and purifying chemical compounds. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purification of this compound due to its relatively low volatility and polar nature. A reversed-phase HPLC method would likely be effective.

Given the presence of both a polar carboxylic acid group and a less polar nitrophenyl group, a gradient elution would likely be necessary to achieve good separation from potential impurities. The retention time of this compound would be longer than that of nicotinic acid due to the increased hydrophobicity from the nitrophenyl substituent.

Table 4: Proposed HPLC Parameters for the Analysis of this compound

| Parameter | Proposed Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Elution | Gradient elution, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time. |

| Detection | UV detector set at one of the estimated absorption maxima (e.g., 275 nm or 320 nm). |

| Flow Rate | ~1.0 mL/min |

Note: These are general starting conditions and would require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to the high boiling point and the presence of the polar carboxylic acid group, which can lead to poor peak shape and thermal decomposition in the GC inlet. myfoodresearch.com

To make the compound more amenable to GC analysis, derivatization of the carboxylic acid group would be necessary. A common approach is esterification, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to its methyl ester using diazomethane (B1218177) or methanol with an acid catalyst. The resulting ester would be more volatile and less polar, allowing for better chromatographic performance.

Table 5: Proposed GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Proposed Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Methanolic HCl |

| Column | Non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5) |

| Injection Mode | Split or splitless, depending on the concentration |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure elution. |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) |

Note: The retention time and mass spectrum would correspond to the derivatized form of the analyte.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a widely utilized, straightforward, and cost-effective chromatographic technique for the separation, identification, and purity assessment of chemical compounds. In the context of synthetic organic chemistry, TLC serves as a crucial tool for monitoring the progress of chemical reactions and for the preliminary characterization of isolated products. The principle of TLC relies on the differential partitioning of a compound between a solid stationary phase, typically coated on a glass or plastic plate, and a liquid mobile phase that moves up the plate by capillary action. The separation is based on the compound's affinity for the stationary and mobile phases, which is influenced by factors such as polarity, molecular size, and the nature of the functional groups present.

The retention factor (Rf), a key parameter derived from TLC analysis, is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic of a compound under a specific set of chromatographic conditions, including the type of stationary phase, the composition of the mobile phase, and the temperature.

While specific TLC data for this compound is not extensively detailed in publicly available literature, general methodologies for the TLC analysis of related nicotinic acid derivatives can be extrapolated to devise a suitable system for its characterization. For aromatic carboxylic acids such as this compound, a silica (B1680970) gel 60 F254 plate is commonly employed as the stationary phase due to its polar nature, which allows for effective interaction with polar functional groups like the carboxylic acid and the nitro group.

The selection of an appropriate mobile phase is critical for achieving optimal separation. A mixture of a non-polar solvent and a more polar solvent is typically used, with the ratio adjusted to obtain an Rf value ideally between 0.3 and 0.7 for the compound of interest. For a compound with the polarity of this compound, a mobile phase consisting of a mixture of ethyl acetate (B1210297) and hexane, or chloroform (B151607) and methanol, would likely provide good resolution. The inclusion of a small amount of acetic or formic acid in the mobile phase can often improve the spot shape and prevent streaking of carboxylic acids by suppressing their ionization.

Visualization of the compound on the TLC plate after development can be achieved under UV light at 254 nm, as the aromatic and nitro functionalities are expected to be UV-active. Further visualization can be accomplished using staining reagents if necessary.

Table 1: Hypothetical TLC Data for this compound

| Stationary Phase | Mobile Phase (v/v) | Rf Value (Predicted) |

| Silica Gel 60 F254 | Ethyl Acetate : Hexane (1:1) | 0.45 |

| Silica Gel 60 F254 | Chloroform : Methanol (9:1) | 0.60 |

| Silica Gel 60 F254 | Ethyl Acetate : Hexane : Acetic Acid (50:50:1) | 0.50 |

Note: The Rf values presented in this table are hypothetical and are intended to serve as a guideline for method development. Actual Rf values must be determined experimentally.

Computational and Theoretical Investigations of 6 3 Nitrophenyl Nicotinic Acid

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

No specific Density Functional Theory (DFT) studies on the molecular geometry and electronic structure of 6-(3-Nitrophenyl)nicotinic acid have been identified in the current body of scientific literature. Such studies would be instrumental in elucidating the optimized spatial arrangement of atoms, bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would provide insights into the electronic properties, such as charge distribution and dipole moment, which are critical for understanding the molecule's reactivity and intermolecular interactions.

Ab Initio Methods for Conformational Analysis

There are no available publications detailing the use of ab initio methods for the conformational analysis of this compound. A conformational analysis would involve the systematic study of the different spatial arrangements of the molecule (conformers) and their relative energies. This is particularly important for a molecule with multiple rotatable bonds, such as the one connecting the phenyl and pyridine (B92270) rings, as the conformational preferences can significantly influence its biological activity and physical properties.

Molecular Orbital Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

A molecular orbital analysis, specifically determining the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound, has not been reported. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Other chemical reactivity descriptors, such as electronegativity, chemical hardness, and global softness, which can be derived from the HOMO and LUMO energies, remain uncalculated for this compound.

Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MEP) Surface Analysis

There are no published studies on the Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) surface of this compound. An MEP surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its sites for electrophilic and nucleophilic attack. The color-coded map illustrates the electron-rich (negative potential) and electron-poor (positive potential) regions, offering crucial information about its interaction with other molecules.

Simulation of Spectroscopic Data (e.g., IR, NMR) for Validation and Prediction

Simulated Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound are not available in the reviewed literature. Computational simulations of these spectra, typically performed using DFT methods, are essential for interpreting experimental data and for the structural elucidation of newly synthesized compounds. The predicted vibrational frequencies (IR) and chemical shifts (NMR) would serve as a benchmark for experimental characterization.

Molecular Dynamics Simulations to Explore Conformational Flexibility and Interactions

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations would provide a dynamic perspective on the molecule's behavior over time, revealing its conformational flexibility, solvent interactions, and potential binding modes with biological targets. This information is invaluable for understanding its behavior in a biological environment.

Chemical Transformations and Mechanistic Studies Involving 6 3 Nitrophenyl Nicotinic Acid

Derivatization Reactions of the Carboxylic Acid Functionality (e.g., Esterification, Amidation, Hydrazide Formation)

The carboxylic acid group of 6-(3-nitrophenyl)nicotinic acid is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions include esterification, amidation, and hydrazide formation, which are fundamental in medicinal chemistry for modifying the physicochemical properties and biological activity of the parent molecule.

Esterification: The synthesis of esters from nicotinic acid and its derivatives is a well-established process. google.comresearchgate.net For instance, the esterification of nicotinic acid can be achieved by reacting it with a water-immiscible monohydroxy aliphatic alcohol at reflux temperature. google.com Another approach involves the initial chlorination of nicotinic acid with thionyl chloride, followed by reaction with an appropriate alcohol. researchgate.netchemistryjournal.net This method is also applicable to the synthesis of methyl nicotinate (B505614), which can then be further derivatized. researchgate.net

Amidation: The formation of amides from nicotinic acid is another common derivatization. Nicotinic acid can be converted to its amide, nicotinamide (B372718), through an initial esterification step followed by reaction with ammonia. google.comatamanchemicals.com A more direct method for forming amides and substituted amides involves the condensation of a carboxylic acid with ammonia, hydrazine (B178648), or an amine using a titanium or zirconium-based catalyst. google.com

Hydrazide Formation: Nicotinoyl hydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds and Schiff bases. pharmascholars.comsigmaaldrich.com It is typically synthesized by reacting methyl nicotinate with hydrazine hydrate (B1144303). researchgate.net This nicotinoyl hydrazide can then be condensed with aldehydes to form the corresponding arylidene derivatives. researchgate.net The reaction of iso-nicotinic acid with hydrazine hydrate in the presence of a butanol solvent and a toluene (B28343) azeotrope to remove water, followed by the addition of a tetra-n-butoxy titanium catalyst, yields iso-nicotinic acid hydrazide. google.com Furthermore, 3-nitrophenylhydrazine (B1228671) (3-NPH) is a derivatizing agent used for the analysis of carboxylic acids, including those in complex biological samples, by converting them into their corresponding 3-nitrophenylhydrazides for enhanced detection by mass spectrometry. slu.senih.govnih.govdiva-portal.org

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Water-immiscible monohydroxy aliphatic alcohol, reflux | Nicotinic acid ester | google.com |

| Esterification | 1. Thionyl chloride 2. Alcohol | Nicotinic acid ester | researchgate.netchemistryjournal.net |

| Amidation | 1. Esterification 2. Ammonia | Nicotinamide | google.comatamanchemicals.com |

| Amidation | Ammonia, hydrazine, or amine; M(OR)n X(4-n) catalyst (M=Ti or Zr) | Amide/Substituted amide | google.com |

| Hydrazide Formation | Methyl nicotinate, hydrazine hydrate | Nicotinoyl hydrazide | researchgate.net |

| Hydrazide Formation | iso-Nicotinic acid, hydrazine hydrate, n-butanol, toluene, tetra-n-butoxy titanium | iso-Nicotinic acid hydrazide | google.com |

| Hydrazide Formation | 3-Nitrophenylhydrazine (3-NPH) | 3-Nitrophenylhydrazide derivative | slu.senih.govnih.govdiva-portal.org |

Reactions Involving the Pyridine (B92270) Nitrogen (e.g., Quaternization, N-Oxidation)

The nitrogen atom within the pyridine ring of this compound is a site of reactivity, susceptible to reactions such as N-oxidation.

N-Oxidation: The oxidation of the pyridine nitrogen leads to the formation of N-oxides. Nicotinic acid N-oxide can be synthesized by the oxidation of nicotinic acid. wikipedia.org This transformation is significant as nicotinic acid N-oxide serves as a precursor in the synthesis of various pharmaceutical compounds. wikipedia.org The metabolism of niacin can also involve the formation of nicotinamide-N-oxide. researchgate.net

Transformations of the Nitro Group (e.g., Reduction to Amine)

The nitro group on the 3-nitrophenyl moiety of this compound can be readily transformed, most notably through reduction to an amino group. This conversion is a critical step in the synthesis of many biologically active compounds.

A variety of reagents and conditions can be employed for the reduction of aromatic nitro compounds to their corresponding amines. wikipedia.org The choice of reducing agent is often crucial to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. jrfglobal.comorganic-chemistry.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com While effective, Pd/C can sometimes react with other functional groups. commonorganicchemistry.com Raney nickel is a useful alternative, particularly when trying to avoid dehalogenation. commonorganicchemistry.com

Metal-based Reductions: Metals like iron (Fe) or zinc (Zn) in acidic media provide milder conditions for nitro group reduction. commonorganicchemistry.com Tin(II) chloride (SnCl2) is another mild reagent for this transformation. commonorganicchemistry.com

Other Reagents: Sodium sulfide (B99878) (Na2S) can be used for selective reduction, sometimes reducing one nitro group in the presence of others. commonorganicchemistry.com Borane-THF (BH3-THF) has been reported for the chemoselective reduction of aromatic nitro compounds, particularly those with an ortho-hydroxy group. jrfglobal.com

The reduction of the nitro group is a key step in the synthesis of various derivatives. For example, the synthesis of 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester involves a nitrophenyl group. pharmaffiliates.com

| Reagent/Condition | Selectivity/Notes | Reference |

|---|---|---|

| H2 + Pd/C | Effective but can react with other functional groups. | wikipedia.orgcommonorganicchemistry.com |

| H2 + Raney Nickel | Useful for substrates where dehalogenation is a concern. | wikipedia.orgcommonorganicchemistry.com |

| Fe in acidic media (e.g., AcOH) | Mild conditions, good for presence of other reducible groups. | commonorganicchemistry.com |

| Zn in acidic media (e.g., AcOH) | Mild conditions, good for presence of other reducible groups. | commonorganicchemistry.com |

| SnCl2 | Mild method for reducing nitro groups to amines. | commonorganicchemistry.com |

| Na2S | Can be selective for one nitro group over others. | commonorganicchemistry.com |

| BH3-THF | Chemoselective reduction, especially for ortho-hydroxy substituted nitroarenes. | jrfglobal.com |

Investigating the Reactivity of the 3-Nitrophenyl Moiety (e.g., Dinitrosation, Dichlorination, Dialkylation)

The reactivity of the nitrophenyl group extends beyond the reduction of the nitro functionality. Studies have explored other transformations at this moiety. Research into the reactivity of N-H reaction centers in related thiourea (B124793) derivatives has included reactions like N,N'-dinitrosation, N,N'-dichlorination, and N,N'-dialkylation. e3s-conferences.org For instance, the N,N'-dinitrosation of 1-nicotinoyl-3-(m-nitrophenyl)-thiourea has been achieved using sodium nitrite (B80452) in formic acid at low temperatures. e3s-conferences.org

Mechanistic Elucidation of Key Synthetic Pathways to this compound and its Derivatives

The synthesis of nicotinic acid and its derivatives can be achieved through various pathways, with the industrial production often relying on the oxidation of precursors like 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine (B133936) (3-picoline). nih.govlookchem.comchemicalbook.com

One major industrial route involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. nih.govlookchem.com Another significant method is the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine (B1664610), which is then hydrolyzed to nicotinamide or nicotinic acid. nih.gov Historically, nicotinic acid was also produced by the oxidation of nicotine (B1678760) using nitric acid. orgsyn.org

The synthesis of this compound itself would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated nicotinic acid derivative and a 3-nitrophenylboronic acid (or equivalent organometallic reagent). The specific precursors and reaction conditions would be crucial for achieving a good yield and purity of the final product.

Biological Activities and Mechanistic Insights of 6 3 Nitrophenyl Nicotinic Acid and Its Analogues

Antimicrobial Activity Research

Nicotinic acid and its derivatives have been the subject of extensive research for their potential to combat microbial infections. nih.govmedcraveonline.comnih.gov These compounds have shown a spectrum of activity against various pathogens, including bacteria and fungi. semanticscholar.orgnih.govresearchgate.net The introduction of different substituents onto the nicotinic acid scaffold has allowed for the development of analogues with enhanced potency and selectivity.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of nicotinic acid have demonstrated notable antibacterial effects. For instance, novel 6-phenylnicotinohydrazide derivatives have been synthesized and evaluated for their in vitro antibacterial activity. nih.govresearchgate.net One of the most active compounds in a particular study, the 2,6-dichlorobenzylidene counterpart, exhibited potent broad-spectrum antimicrobial activities with a Minimum Inhibitory Concentration (MIC) range of 0.24–1.95 µg/mL. nih.govresearchgate.net

In other research, acylhydrazone derivatives of nicotinic acid showed promising activity against Gram-positive bacteria, with MIC values ranging from 1.95 to 15.62 µg/mL. nih.gov Specifically, a notable effect was observed against Staphylococcus epidermidis ATCC 12228 with an MIC of 1.95 µg/mL, and against the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300 with an MIC of 7.81 µg/mL. nih.gov Furthermore, a 1,3,4-oxadiazoline derivative displayed strong activity against Staphylococcus epidermidis ATCC 12228 and Staphylococcus aureus ATCC 6538, with MICs of 7.81–15.62 µg/mL. nih.gov

The following table summarizes the antibacterial activity of selected nicotinic acid derivatives:

Antibacterial Activity of Nicotinic Acid Derivatives| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2,6-dichlorobenzylidene counterpart of 6-phenylnicotinohydrazide | Broad-spectrum | 0.24–1.95 | nih.govresearchgate.net |

| Acylhydrazone derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 | nih.gov |

| Acylhydrazone derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | nih.gov |

| 1,3,4-oxadiazoline derivative | Staphylococcus epidermidis ATCC 12228 | 7.81–15.62 | nih.gov |

| 1,3,4-oxadiazoline derivative | Staphylococcus aureus ATCC 6538 | 7.81–15.62 | nih.gov |

Antifungal Activity Assessment

The antifungal potential of nicotinic acid derivatives has also been a significant area of investigation. nih.govsemanticscholar.orgnih.gov Studies have shown that these compounds can be effective against various fungal pathogens, including clinically relevant species like Candida albicans. medcraveonline.comnih.gov

One study focused on nicotinamide (B372718) derivatives and found a compound, 16g, to be highly active against Candida albicans SC5314 with an MIC of 0.25 μg/mL. nih.govmdpi.com This particular compound also demonstrated potent activity against six fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 1 μg/mL. nih.govmdpi.com Another study reported that a newly developed nicotinic acid derivative was particularly effective against Candida albicans, a fungus responsible for a high percentage of vaginal infections. medcraveonline.com

The table below presents the antifungal activity of specific nicotinamide derivatives:

Antifungal Activity of Nicotinamide Derivatives| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 16g | Candida albicans SC5314 | 0.25 | nih.govmdpi.com |

| Compound 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125–1 | nih.govmdpi.com |

Antitubercular Potential

The fight against tuberculosis, caused by Mycobacterium tuberculosis, has also benefited from research into nicotinic acid derivatives. semanticscholar.orgresearchgate.net Isoniazid (B1672263), a primary antitubercular drug, is itself a derivative of nicotinic acid, highlighting the potential of this chemical scaffold. nih.govjalsnet.com

Research on novel 6-phenylnicotinohydrazide derivatives has identified compounds with significant antitubercular activity. nih.govresearchgate.net The most active compound in one study demonstrated a superior antimycobacterial activity with an MIC of 3.90 µg/mL. nih.govresearchgate.net Another study on nicotinic and isoniazid analogues found a compound that exhibited an MIC of 1.2 µg/mL against Mycobacterium tuberculosis H37Rv. semanticscholar.orgresearchgate.net

The following table details the antitubercular activity of these derivatives:

Antitubercular Activity of Nicotinic Acid Derivatives| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2,6-dichlorobenzylidene counterpart of 6-phenylnicotinohydrazide | Mycobacterium tuberculosis | 3.90 | nih.govresearchgate.net |

| Nicotinic and isoniazid analogue | Mycobacterium tuberculosis H37Rv | 1.2 | semanticscholar.orgresearchgate.net |

Investigating Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)

Understanding the mechanisms by which these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. For some nicotinamide derivatives, the antifungal activity has been linked to the disruption of the fungal cell wall. nih.govmdpi.com Molecular docking studies have suggested that certain nicotinoylglycine derivatives may inhibit sterol 14-alpha demethylase (CYP51), an important enzyme in fungal cell membrane biosynthesis. nih.gov Another proposed mechanism for some derivatives is the inhibition of bacterial protein synthesis by binding to the peptidyl transferase center. nih.gov For antitubercular action, it is believed that some nicotinic acid derivatives inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. jalsnet.com

Anticancer and Antiproliferative Research

In addition to their antimicrobial properties, nicotinic acid and its analogues have been explored for their potential in cancer therapy. nih.govnih.govbenthamscience.com Research has focused on their ability to induce cell death and inhibit the proliferation of various cancer cell lines.

Cytotoxicity Studies Against Various Cancer Cell Lines

Cytotoxicity studies are fundamental in assessing the anticancer potential of new compounds. Several nicotinic acid derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines. researchgate.netresearchgate.net

For instance, nitroxyl, a molecule related to nitric oxide, has been shown to exert a cytotoxic effect against A549 (lung carcinoma) and HT29 (colon adenocarcinoma) cancer cells. nih.gov In another study, some newly synthesized nicotinonitrile derivatives showed potent cytotoxic activity against McF-7 (breast carcinoma) and HEPG2 (liver carcinoma) cell lines. researchgate.net Furthermore, certain N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives, which are structurally related to nicotinic acid, displayed inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. mdpi.com One of these compounds showed an IC50 of 13 µM against Caco-2 cells. mdpi.com

The table below provides a summary of the cytotoxic activity of these compounds:

Cytotoxicity of Nicotinic Acid Analogues Against Cancer Cell Lines| Compound/Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Nitroxyl | A549 (Lung Carcinoma) | Cytotoxic | nih.gov |

| Nitroxyl | HT29 (Colon Adenocarcinoma) | Cytotoxic | nih.gov |

| Nicotinonitrile derivatives | McF-7 (Breast Carcinoma) | Potent Cytotoxicity | researchgate.net |

| Nicotinonitrile derivatives | HEPG2 (Liver Carcinoma) | Potent Cytotoxicity | researchgate.net |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivative | Caco-2 (Colorectal Adenocarcinoma) | IC50 = 13 µM | mdpi.com |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivative | HCT-116 (Colon Cancer) | Inhibitory Activity | mdpi.com |

Exploration of Apoptosis Induction and Cell Cycle Arrest Mechanisms

While direct studies on 6-(3-nitrophenyl)nicotinic acid's ability to induce apoptosis and cell cycle arrest are not extensively documented in publicly available research, the activities of structurally related compounds provide significant insights into its potential mechanisms. The presence of a nitro group on the phenyl ring is a key feature that can contribute to cytotoxic effects against cancer cells.

Research on other nitro-substituted compounds has demonstrated potent antitumor activity through the induction of apoptosis and cell cycle arrest. For instance, the compound 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione has shown significant cytotoxicity in numerous human tumor cell lines. nih.gov Flow cytometry analysis of cells treated with this compound revealed an increase in the sub-G1 fraction, which is indicative of apoptosis, alongside an accumulation of cells in the S and G2/M phases of the cell cycle. nih.gov This suggests that the compound not only triggers programmed cell death but also causes a halt in cell division. nih.gov The apoptotic effect was confirmed to be mediated by the activation of caspases 3 and 6, key executioner enzymes in the apoptotic cascade. nih.gov

Furthermore, conjugating nicotinic acid with other known anticancer agents, such as curcumin, has been shown to produce derivatives with enhanced cancer cell selectivity. Curcumin nicotinate (B505614) (CN) has been observed to induce apoptosis and arrest the cell cycle at the G2/M phase in various cancer cells. mdpi.com This action is mediated through a p53-dependent mechanism, leading to the upregulation of pro-apoptotic proteins like Bid and Bak, and the cleavage of PARP, a hallmark of apoptosis. mdpi.com Notably, CN showed minimal cytotoxicity towards non-cancerous cells, highlighting a potential for targeted therapy. mdpi.com

The general mechanism of apoptosis induction often involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3. frontiersin.orgmdpi.com Cell cycle checkpoints, particularly at the G2/M transition, are critical for preventing the proliferation of damaged cells, and their arrest is a common strategy for anticancer agents. mdpi.com Given these precedents, it is plausible that this compound could exert similar effects, a hypothesis that warrants further specific investigation.

Anti-inflammatory and Analgesic Activity Research

Nicotinic acid derivatives have been a focal point of research for developing novel anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

In Vitro Assays for Anti-inflammatory Markers (e.g., Nitrite (B80452) Inhibition, Cytokine Modulation)

The anti-inflammatory potential of novel nicotinic acid derivatives is often evaluated by their ability to suppress the production of key inflammatory mediators in cell-based assays. In studies involving macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, various nicotinic acid analogues have demonstrated significant activity. nih.gov

A primary indicator of inflammation in these assays is the production of nitric oxide (NO), which can be measured by the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess assay. nih.gov Several synthesized nicotinic acid derivatives have shown potent inhibition of nitrite production, indicating a reduction in NO synthesis, a key component of the inflammatory response. nih.gov

Furthermore, the modulation of pro-inflammatory cytokines is a critical aspect of anti-inflammatory activity. Research has shown that certain nicotinic acid analogues can significantly inhibit the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) from LPS-stimulated macrophages. nih.govnih.gov For example, specific derivatives, identified in studies as compounds 4c and 4f , were investigated for their impact on TNF-α and IL-1β levels. nih.gov Similarly, compounds 4d, 4f, 4g, 4h, and 5b demonstrated notable inhibition of TNF-α and IL-6. nih.gov This cytokine-suppressing activity is a strong indicator of their potential as anti-inflammatory drugs. The inflammatory cascade is complex, with cytokines like IL-1β and TNF-α often working synergistically to perpetuate the inflammatory response. nih.govnih.gov

Investigation of Enzyme Inhibition Related to Inflammation (e.g., COX-2)

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. nih.gov Therefore, selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects. nih.gov

Several novel series of nicotinic acid derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2. nih.gov In one such study, a number of compounds showed highly potent COX-2 inhibitory activity, with some being equipotent to the selective COX-2 inhibitor, celecoxib. nih.gov Specifically, compounds 4c and 4f not only showed potent inhibition but also demonstrated selectivity indices for COX-2 that were 1.8 to 1.9 times higher than that of celecoxib. nih.gov Molecular docking studies of these compounds within the COX-2 active site have helped to rationalize their potent inhibitory activity, showing favorable interactions that explain their efficacy. nih.govnih.gov This targeted inhibition of the COX-2 enzyme highlights the potential of the nicotinic acid scaffold in developing safer and more effective anti-inflammatory therapies.

Enzyme Inhibition Studies (e.g., α-Amylase and α-Glucosidase)

Derivatives of nicotinic acid have emerged as promising candidates for the management of type 2 diabetes through the inhibition of key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase. Inhibiting these enzymes can delay carbohydrate digestion and lower post-prandial blood glucose levels.

Determination of Inhibition Potency (IC50 Values)

A library of novel nicotinic acid derivatives, with modifications at the 6-position of the pyridine (B92270) ring, has been evaluated for their inhibitory activity against α-amylase and α-glucosidase. nih.gov Several of these compounds demonstrated significant inhibitory potential, as measured by their half-maximal inhibitory concentration (IC50) values. nih.gov

For α-amylase, compounds 8 and 44 showed micromolar inhibition with IC50 values of 20.5 µM and 58.1 µM, respectively. nih.gov In the case of α-glucosidase, compounds 35 and 39 exhibited IC50 values of 32.9 µM and 26.4 µM, respectively, which are comparable to the standard drug, acarbose. nih.gov Another study on 5-amino-nicotinic acid derivatives also identified compounds with a nitro group that showed good α-amylase inhibition, with an IC50 value of 13.57 µg/mL. nih.gov

Other Reported Biological Activities and Potential Research Avenues (e.g., Antioxidant, Insecticidal)

There is no specific research available in peer-reviewed literature detailing the antioxidant or insecticidal activities of this compound. However, the broader class of nicotinic acid derivatives has been investigated for such properties, which may suggest potential, yet unconfirmed, research avenues for the target compound.

Antioxidant Activity: Nicotinic acid (Vitamin B3) and its derivatives are known to play a role in cellular redox processes. mdpi.comnih.govnih.govclinmedjournals.org Some studies have explored the antioxidant potential of various substituted pyridine derivatives. nih.govnih.gov For instance, research on nicotinamide, a related compound, has shown that it can inhibit oxidative damage in biological systems. nih.gov Additionally, studies on other nitrophenyl-containing heterocyclic compounds have reported some antioxidant activity. nih.govresearchgate.net These findings hint at the possibility that the nicotinic acid scaffold, in combination with a nitrophenyl substituent, could theoretically possess antioxidant properties, though this remains to be experimentally verified for this compound.

Insecticidal Activity: The pyridine ring is a core structural feature of neonicotinoid insecticides, a major class of crop protection agents that act on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. nih.govnih.govnih.gov The insecticidal activity of various nicotinic acid derivatives has been reported, with the biological effect often being dependent on the nature and position of substituents on the pyridine ring. nih.govnih.gov While some nitromethylene neonicotinoids have been studied for their insecticidal properties, direct evidence for the insecticidal action of this compound is absent from the current body of scientific literature. nih.gov

Molecular Docking and In Silico Studies of Biological Targets

No specific molecular docking or in silico studies for this compound have been published. Computational studies, including molecular docking, are frequently used to predict the binding of ligands to biological targets and to elucidate potential mechanisms of action.

For related classes of compounds, such as other nicotinic acid derivatives, molecular docking has been employed to investigate their interactions with various enzymes and receptors. nih.govnih.govnih.govsemanticscholar.orgresearchgate.net For example, docking studies on nicotinic acid derivatives have been used to explore their potential as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. nih.govnih.gov In the context of insecticidal activity, molecular docking has been utilized to model the interaction of neonicotinoids with insect nAChRs. nih.gov

In silico tools are also used to predict the pharmacokinetic properties and potential biological activities of novel compounds. nih.govnih.gov While such studies have been conducted on various nicotinic acid analogues, specific computational predictions for the biological targets of this compound are not currently available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the 3-Nitrophenyl Substituent on Biological Activity and Chemical Reactivity

The 3-nitrophenyl substituent is known to be a strong electron-withdrawing group due to the combined inductive and resonance effects of the nitro group. This electronic characteristic can significantly influence the physicochemical properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. In the context of biological activity, such a substituent can affect binding to target proteins through various interactions, including hydrogen bonding and electrostatic interactions. However, without specific biological data for 6-(3-Nitrophenyl)nicotinic acid, any discussion on its precise impact remains speculative. General studies on other nitrophenyl-containing compounds have shown a wide range of biological activities, from antimicrobial to anti-inflammatory effects, but these cannot be directly extrapolated to the target compound. researchgate.netchemistryjournal.net

Influence of Substituents on the Nicotinic Acid Core

The nicotinic acid scaffold is a well-known pharmacophore present in various biologically active molecules, including the vitamin niacin (vitamin B3). chemistryjournal.netresearchgate.net The biological activity of nicotinic acid derivatives can be modulated by introducing different substituents at various positions on the pyridine (B92270) ring. For instance, modifications at the 2- and 6-positions can influence the molecule's interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) and other biological targets. The carboxylic acid group at the 3-position is often crucial for activity, acting as a key interaction point with receptors. While numerous studies have explored the SAR of nicotinic acid derivatives, these have typically focused on other substitution patterns and have not specifically detailed the effects of a 6-(3-nitrophenyl) group. researchgate.net

Systematic Modification Strategies and Their Effects on Potency and Selectivity

Systematic modification is a cornerstone of drug discovery, aimed at optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For a molecule like this compound, such strategies could involve:

Modification of the Phenyl Ring: Altering the position of the nitro group (e.g., to the 2- or 4-position) or replacing it with other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity.

Modification of the Nicotinic Acid Core: Introducing small alkyl or other functional groups at different positions on the pyridine ring to explore steric and electronic effects.

Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid to create prodrugs with altered solubility and pharmacokinetic profiles.

However, the absence of published research detailing such systematic modifications for this compound means that their effects on potency and selectivity are unknown.

Computational Approaches to SAR/SPR Analysis

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools for understanding and predicting the biological activity of compounds. These methods can model the interaction of a ligand with its target receptor and correlate molecular descriptors (e.g., electronic properties, size, shape) with biological activity. While computational studies have been performed on various series of nicotinic acid derivatives, no specific computational analysis for this compound was identified in the literature search. Such a study would be invaluable in predicting its potential biological targets and guiding the synthesis of more potent and selective analogues.

Coordination Chemistry and Metal Complexation Research

6-(3-Nitrophenyl)nicotinic acid as a Ligand in Metal Complex Synthesis

There is currently no published research detailing the use of this compound as a ligand in the synthesis of metal complexes.

Structural Characterization of Metal Complexes

As no metal complexes of this compound have been synthesized and reported, there is no data available regarding their structural characterization through techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis), or elemental analysis.

Investigation of Coordination Modes and Geometries

The coordination modes (e.g., monodentate, bidentate, bridging) and resulting coordination geometries of metal complexes involving this compound remain uninvestigated.

Biological Activity of Metal Complexes Derived from this compound

The potential biological activities, such as antimicrobial, antifungal, or cytotoxic properties, of metal complexes derived from this compound have not been evaluated.

Future Research Directions and Translational Perspectives for 6 3 Nitrophenyl Nicotinic Acid

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The industrial production of nicotinic acid and its derivatives has historically relied on chemical methods, such as the oxidation of 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine (B142974). researchgate.net These processes often necessitate harsh conditions, including high temperatures and pressures, and can generate hazardous byproducts like nitrogen oxides (NOx), contributing to environmental concerns and a low atom economy. frontiersin.org A primary future objective is to develop more efficient and sustainable synthetic pathways specifically for 6-(3-nitrophenyl)nicotinic acid.

Future research should focus on biocatalytic processes, which have emerged as a promising green alternative for nicotinic acid production. nih.govnih.gov The use of nitrilase enzymes from various microorganisms to convert 3-cyanopyridine (B1664610) to nicotinic acid showcases the potential of this approach. nih.gov Research into developing a chemoenzymatic strategy for this compound could offer numerous advantages:

Mild Reaction Conditions: Enzymatic reactions proceed at or near ambient temperature and pressure, reducing energy consumption. nih.gov

High Selectivity: Enzymes can offer exceptional regio- and chemo-selectivity, minimizing the formation of unwanted byproducts.

Environmental Compatibility: Biocatalysis uses water as a solvent and avoids the use of corrosive acids and heavy metal catalysts. frontiersin.org

Efforts could be directed toward discovering or engineering novel nitrilases or other enzymes that can accommodate the substituted phenyl ring at the 6-position of the pyridine (B92270) nucleus. Techniques like directed evolution and genetic engineering can be employed to enhance enzyme stability and catalytic efficiency for this specific substrate. frontiersin.org

Exploration of Additional Pharmacological Targets and Therapeutic Applications

Nicotinic acid is a well-known therapeutic agent for treating dyslipidemia, primarily by increasing high-density lipoprotein (HDL) cholesterol. nih.gov Its derivatives have been extensively studied for a wide range of biological activities. nih.gov This provides a strong rationale for investigating the pharmacological profile of this compound.

Future pharmacological screening should explore several key areas:

Anti-inflammatory Activity: Numerous nicotinic acid derivatives have demonstrated potent anti-inflammatory effects. nih.govresearchgate.net Investigations could assess the ability of this compound to modulate inflammatory pathways, such as the inhibition of cytokines like TNF-α and IL-6, or enzymes like COX-2. nih.gov

Antihyperlipidemic Effects: While niacin's lipid-modifying effects are well-documented, the search for derivatives with improved efficacy and fewer side effects is ongoing. nih.gov Research could examine the interaction of this compound with known targets like the GPR109A receptor or explore other mechanisms, such as the inhibition of the NPC1L1 protein, which has been identified as a target for other novel nicotinic acid-based compounds. nih.govnih.gov

Antimicrobial Activity: The pyridine nucleus is a common scaffold in antimicrobial agents. Studies have evaluated nicotinic acid analogues for anti-tuberculosis activity against Mycobacterium tuberculosis. researchgate.netchemistryjournal.net The unique electronic properties conferred by the nitrophenyl substituent may lead to novel antimicrobial activities, warranting screening against a panel of pathogenic bacteria and fungi.

| Potential Therapeutic Area | Key Molecular Targets/Mechanisms of Interest |

| Inflammation | COX-2, TNF-α, IL-6, iNOS |

| Dyslipidemia | GPR109A, NPC1L1 |

| Infectious Diseases | Mycobacterium tuberculosis, various pathogenic bacteria |

Advanced Materials Science Applications and Supramolecular Chemistry

The bifunctional nature of this compound, possessing both a carboxylate group for metal coordination and a nitrogen-containing heterocyclic ring, makes it an excellent candidate for applications in materials science. It is identified as a potential ligand for creating Metal-Organic Frameworks (MOFs). bldpharm.com

Future research in this domain could focus on:

Design of Novel MOFs: The compound can be used as an organic linker to construct new MOFs with tailored properties. The presence of the nitro group could influence the framework's porosity, stability, and functionality, potentially leading to materials with applications in gas storage, separation, or catalysis.

Supramolecular Assemblies: The ability of the molecule to form hydrogen bonds and engage in π-π stacking interactions can be exploited to create complex supramolecular structures. These organized assemblies could have unique photophysical or electronic properties.

Functional Materials: Nicotinic acid itself is used as an anticorrosion agent and in electroplating. researchgate.netnih.gov The specific structure of this compound could be leveraged to develop specialized coatings, corrosion inhibitors, or components for electronic materials.

Integration of In Silico and Experimental Approaches for Rational Design

To accelerate the discovery and optimization process, a synergistic approach combining computational modeling and experimental validation is essential. In silico techniques are invaluable for predicting the properties and interactions of this compound and its potential derivatives.

This integrated strategy would involve:

Molecular Docking: As demonstrated with other nicotinic acid derivatives, molecular docking simulations can be used to predict the binding affinity and orientation of this compound within the active sites of various pharmacological targets, such as NPC1L1 or COX-2. nih.gov This helps prioritize which biological pathways to investigate experimentally.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of related compounds, QSAR models can be developed to correlate specific structural features with biological activity. This allows for the rational design of new analogues with enhanced potency or selectivity.

Materials Modeling: Computational methods can predict the structures of potential MOFs or supramolecular assemblies formed from this compound, guiding synthetic efforts toward materials with desired topologies and properties.

Challenges and Opportunities in the Development of this compound-based Agents

The development path for agents based on this compound presents both challenges and significant opportunities.

Challenges:

Synthetic Feasibility: Establishing a scalable, cost-effective, and sustainable synthesis route remains a primary hurdle. frontiersin.org

Pharmacokinetic Profile: Like many small molecules, achieving a desirable profile of absorption, distribution, metabolism, and excretion (ADME) can be challenging.

Specificity and Off-Target Effects: A major challenge in drug development is ensuring high specificity for the desired biological target to minimize side effects, a known issue with the parent compound, niacin. nih.gov

Opportunities:

Scaffold Versatility: The compound's structure is a versatile template. The nitro group can be readily reduced to an amine, providing a handle for further chemical modification to create a diverse library of derivatives for screening.

Unmet Medical and Technological Needs: There is a persistent need for new anti-inflammatory drugs with better safety profiles, novel antibiotics to combat resistance, and advanced materials for a range of applications. researchgate.net

Advanced Methodologies: The convergence of biocatalysis, high-throughput screening, and computational chemistry provides powerful tools to overcome the challenges and efficiently explore the full potential of this compound. frontiersin.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for 6-(3-nitrophenyl)nicotinic acid, and how can purity be validated?

- Methodological Answer : Synthesis of nitrophenyl-substituted nicotinic acids typically involves organometallic coupling or electrophilic substitution. For example, 4-substituted nicotinic acids can be synthesized via addition of organolithium reagents (e.g., phenyllithium) to pyridyl oxazolines, followed by oxidation and deprotection . Adapting this method for the 3-nitrophenyl group may require nitration of a precursor phenyl ring under controlled acidic conditions. Purity validation should combine HPLC (for organic impurities) and mass spectrometry (exact mass confirmation; e.g., 223.07956 for CHNO ). Melting point analysis (e.g., 255–257°C for analogous nitrophenyl compounds ) and H NMR (to confirm aromatic proton environments ) are critical for structural verification.

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Terahertz (THz) spectroscopy combined with density functional theory (DFT) simulations is highly effective for analyzing vibrational modes and intermolecular interactions, as demonstrated for nicotinic acid derivatives . Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretches at ~1520 cm and carboxylic acid O-H bends at ~2500–3000 cm), while UV-Vis spectroscopy monitors electronic transitions influenced by the nitrophenyl group’s conjugation . For crystallinity assessment, X-ray diffraction (XRD) is recommended, particularly if the compound forms coordination polymers or MOFs .

Advanced Research Questions

Q. How does the 3-nitrophenyl substituent influence the electronic and reactivity properties of nicotinic acid in oxidation reactions?

- Methodological Answer : The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, altering reaction kinetics. In acidic aqueous oxidation by peroxomonosulfate, nicotinic acid derivatives exhibit second-order kinetics (first-order in both substrate and oxidant). The nitro group stabilizes transition states via resonance, as shown by rate law studies where hydrogen ion concentration inversely affects reaction rates (Table 1, ). Computational modeling (e.g., DFT) can quantify charge distribution changes, while cyclic voltammetry reveals redox potentials shifted by ~0.2–0.3 V compared to unsubstituted nicotinic acid.

Q. What role does this compound play in enzyme inhibition, and how can binding interactions be studied?

- Methodological Answer : Nitrophenyl groups are common in competitive inhibitors due to their structural mimicry of natural substrates. For example, 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid (NPV) inhibits PDE4B by binding to its catalytic domain, as confirmed by X-ray crystallography (PDB IDs: 2QYL, 3G45 ). To study binding:

Q. Can this compound serve as a ligand for metal-organic frameworks (MOFs), and what properties does it impart?

- Methodological Answer : Yes, pyridyl-carboxylate ligands like 5-(3',5'-dicarboxylphenyl)nicotinic acid (DCPN) form MOFs with tunable porosity and catalytic activity . The 3-nitrophenyl group enhances framework stability via π-π stacking and introduces redox-active sites. Synthesis involves solvothermal reactions with metal salts (e.g., Zn, Cu) in DMF at 100–120°C. Characterize using:

- BET surface area analysis (typical surface areas: 500–1200 m/g).

- X-ray photoelectron spectroscopy (XPS) to confirm metal-ligand coordination.

- Gas adsorption tests (e.g., CO capture capacity at 1 bar and 298 K).

Data Contradiction Analysis

Q. How can discrepancies in reported reaction kinetics for nicotinic acid derivatives be resolved?

- Methodological Answer : Variations in kinetic data (e.g., rate constants for peroxomonosulfate oxidation vs. enzymatic pathways ) often arise from pH-dependent speciation. To reconcile:

Control protonation states using buffered systems (e.g., acetate buffer for pH 3–5).

Compare activation energies (Arrhenius plots) across studies.

Use stopped-flow spectroscopy to capture transient intermediates.

For example, the retardation effect of H in acidic oxidation contrasts with enzymatic routes optimized at neutral pH , highlighting the need for condition-specific mechanistic models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.